molecular formula C21H19F3N6O B2674697 (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1421498-34-1

(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2674697
CAS No.: 1421498-34-1
M. Wt: 428.419
InChI Key: SPGZSYVSNHJYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study detailed the pharmacokinetics and metabolism of a related compound, a dipeptidyl peptidase IV inhibitor, which showed promise in the treatment of type 2 diabetes. This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, highlighting the role of hydroxylation, amide hydrolysis, and N-dealkylation in their metabolism. The compound exhibited rapid absorption across species, with a significant portion of the administered dose recovered from urine in dogs and humans, and feces in rats. The study underscores the complexity of metabolic pathways involved in the disposition of these compounds, including cytochrome P450-mediated hydroxylation and conjugation reactions (Raman K. Sharma et al., 2012).

Anticancer Activity

Another area of research explored the synthesis and evaluation of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates for their anticancer activity, specifically against cervical cancer cells. These conjugates exhibited significant cytotoxicity and induced cell cycle arrest, showcasing their potential as therapeutic agents. The study also revealed these compounds' ability to activate the p53 pathway, which plays a critical role in cancer cell apoptosis. Such research indicates the potential therapeutic applications of pyrimidine derivatives in cancer treatment (A. Kamal et al., 2012).

Antimicrobial Activity

Research into novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides demonstrated significant antimicrobial activity. This study highlights the synthesis and screening of these compounds against various microbial strains, indicating their potential as antimicrobial agents. Such findings contribute to the ongoing search for new antimicrobial drugs in response to increasing antibiotic resistance (N. Desai et al., 2016).

Neuroprotective and Antipsychotic Potential

Further research has focused on the synthesis and pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment. This investigation underscores the compound's analgesic effects in preclinical models, offering a foundation for developing new pain management therapies. Such studies exemplify the broader potential of pyrimidine derivatives in addressing various neurological conditions (Naoki Tsuno et al., 2017).

Properties

IUPAC Name

[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-4-15(12-16)20(31)30-10-8-29(9-11-30)19-13-18(26-14-27-19)28-17-6-1-2-7-25-17/h1-7,12-14H,8-11H2,(H,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZSYVSNHJYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.